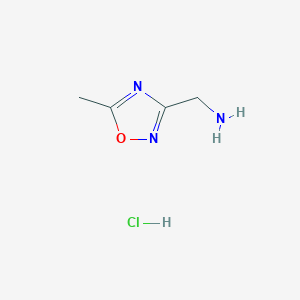

(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-methyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O.ClH/c1-3-6-4(2-5)7-8-3;/h2,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGNTVSNOHHGFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673787 | |

| Record name | 1-(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54435-03-9, 1184986-84-2 | |

| Record name | 1-(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine Hydrochloride: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Value of the 1,2,4-Oxadiazole Moiety in Medicinal Chemistry

The landscape of modern drug discovery is characterized by a continuous search for novel molecular scaffolds that offer improved pharmacological profiles, including enhanced potency, selectivity, and metabolic stability. Among the heterocyclic systems that have garnered significant attention, the 1,2,4-oxadiazole ring stands out as a versatile and valuable component in the medicinal chemist's toolkit.[1][2] This five-membered heterocycle is frequently employed as a bioisosteric replacement for amide and ester functionalities, a strategy that can lead to compounds with increased resistance to enzymatic degradation and favorable physicochemical properties.[3] (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is a key building block that incorporates this valuable scaffold, presenting a primary amine for further synthetic elaboration. This guide provides an in-depth overview of its chemical properties, a detailed synthetic protocol, and a discussion of its applications in the design of novel therapeutic agents.

Physicochemical and Structural Characteristics

This compound is a solid material at room temperature. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is advantageous for both synthetic manipulations and potential formulation of resulting drug candidates.

| Property | Value | Source |

| Molecular Formula | C₄H₈ClN₃O | [4] |

| Molecular Weight | 149.58 g/mol | [4] |

| Appearance | Solid (visual inspection) | N/A |

| CAS Number | 1184986-84-2 | [5] |

Structural Elucidation:

Synthesis and Purification: A Validated Laboratory-Scale Protocol

The synthesis of this compound can be achieved through a multi-step sequence, beginning with the formation of the 1,2,4-oxadiazole ring, followed by the reduction of a nitrile precursor to the desired primary amine. This approach ensures a high degree of purity and good overall yield.

Overall Synthetic Scheme

Caption: Synthetic pathway to this compound.

Step 1: Synthesis of N'-Hydroxyacetimidamide

The initial step involves the synthesis of the amidoxime precursor, N'-hydroxyacetimidamide, from acetonitrile and hydroxylamine.

-

Rationale: This reaction is a well-established method for the preparation of amidoximes, which are key intermediates in the synthesis of 1,2,4-oxadiazoles.[6][7][8] The use of a base is crucial to deprotonate the hydroxylamine, allowing it to act as a nucleophile.

-

Protocol:

-

To a solution of hydroxylamine hydrochloride (1.0 eq) in a suitable solvent such as ethanol, add a base like sodium ethoxide (1.0 eq) at room temperature.

-

Stir the mixture for 1 hour to ensure the formation of free hydroxylamine.

-

Add acetonitrile (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for an extended period (typically 24-48 hours) or gently heat to accelerate the reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude N'-hydroxyacetimidamide, which can often be used in the next step without further purification.

-

Step 2: Synthesis of 5-Methyl-1,2,4-oxadiazole-3-acetonitrile

The 1,2,4-oxadiazole ring is formed by the cyclization of N'-hydroxyacetimidamide with chloroacetonitrile.

-

Rationale: This cyclization reaction is a common and efficient method for constructing the 1,2,4-oxadiazole heterocycle.[2] The reaction proceeds via an initial N-alkylation of the amidoxime followed by an intramolecular cyclization with the elimination of water.

-

Protocol:

-

Dissolve N'-hydroxyacetimidamide (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a base, for example, potassium carbonate (1.5 eq), to the solution.

-

Slowly add chloroacetonitrile (1.0 eq) to the reaction mixture at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the starting materials are consumed, as monitored by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 5-methyl-1,2,4-oxadiazole-3-acetonitrile.

-

Step 3: Reduction of 5-Methyl-1,2,4-oxadiazole-3-acetonitrile to (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine

The nitrile group is reduced to a primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

-

Rationale: LiAlH₄ is a potent reducing agent capable of converting nitriles to primary amines.[9][10] The reaction must be carried out under anhydrous conditions due to the high reactivity of LiAlH₄ with water.

-

Protocol:

-

To a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-methyl-1,2,4-oxadiazole-3-acetonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).[11]

-

Stir the resulting mixture vigorously until a granular precipitate forms.

-

Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine.

-

Step 4: Formation of the Hydrochloride Salt

The final step is the conversion of the free amine to its hydrochloride salt.

-

Rationale: The formation of the hydrochloride salt improves the handling characteristics of the amine, increases its stability, and often facilitates purification by crystallization.

-

Protocol:

-

Dissolve the crude (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2 M) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

Chemical Reactivity and Stability

This compound is expected to be a stable solid under standard laboratory conditions. The primary amine functionality is the main site of reactivity, allowing for a wide range of chemical transformations, such as acylation, alkylation, and reductive amination, to build more complex molecules. The 1,2,4-oxadiazole ring is generally stable to many synthetic conditions but can be susceptible to cleavage under strongly acidic or basic conditions, or in the presence of certain reducing agents.

Applications in Drug Discovery and Medicinal Chemistry

The (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine moiety is a valuable building block in drug discovery, primarily due to the advantageous properties of the 1,2,4-oxadiazole ring as a bioisostere.

Bioisosterism and Physicochemical Properties

The 1,2,4-oxadiazole ring is often used as a replacement for ester and amide groups in drug candidates.[3] This substitution can lead to several benefits:

-

Metabolic Stability: Amide and ester bonds are susceptible to hydrolysis by esterases and amidases in vivo. The 1,2,4-oxadiazole ring is generally more resistant to metabolic cleavage, leading to an increased half-life of the drug.

-

Improved Physicochemical Properties: The introduction of the oxadiazole ring can modulate a compound's lipophilicity, polarity, and hydrogen bonding capacity, which can in turn affect its solubility, permeability, and oral bioavailability.

-

Receptor Interaction: The electronic and steric properties of the 1,2,4-oxadiazole ring can influence how a molecule interacts with its biological target, potentially leading to improved potency and selectivity.

Caption: Bioisosteric replacement of amide/ester groups with a 1,2,4-oxadiazole ring.

Examples in Medicinal Chemistry

While specific clinical candidates containing the (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine fragment are not prominently in the public domain, numerous patents and research articles describe the incorporation of this or closely related moieties into compounds with a wide range of biological activities. These include enzyme inhibitors and receptor modulators for various therapeutic areas. For instance, derivatives of 1,2,4-oxadiazoles have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[12][13] The primary amine of the title compound serves as a convenient handle to attach this valuable heterocyclic scaffold to a larger molecule of interest, enabling the exploration of structure-activity relationships.

Safety and Handling

According to the Safety Data Sheet, this compound is harmful if swallowed or inhaled, and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. Its synthesis, while multi-stepped, is achievable through well-established chemical transformations. The key value of this compound lies in the 1,2,4-oxadiazole moiety, which serves as a valuable bioisostere for improving the pharmacokinetic and pharmacodynamic properties of drug candidates. As the quest for novel therapeutics continues, the utility of such well-defined and versatile chemical building blocks will undoubtedly remain high.

References

-

A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances. (2018-11-14). Available from: [Link]

-

A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Publishing. Available from: [Link]

- WO2009058273A1 - Stabilization of hydroxylamine containing solutions and method for their preparation. Google Patents.

-

N'-Hydroxyacetimidamide. MySkinRecipes. Available from: [Link]

-

Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online. Available from: [Link]

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. ACS Publications. (2024-09-10). Available from: [Link]

- US10377750B2 - 5-methyl-1,3,4-oxadiazol-2-yl compounds. Google Patents.

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. (2023-02-03). Available from: [Link]

-

Workup: Aluminum Hydride Reduction. University of Rochester Department of Chemistry. Available from: [Link]

-

LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Available from: [Link]

-

Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. (2016-02-26). Available from: [Link]

-

19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. (2020-07-01). Available from: [Link]

- CN110650957A - 5-methyl-1, 3, 4-oxadiazol-2-yl compounds. Google Patents.

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. Available from: [Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC - NIH. Available from: [Link]

-

The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Research Results in Pharmacology. (2024-12-28). Available from: [Link]

-

chloroacetonitrile. Organic Syntheses Procedure. Available from: [Link]

- US9056843B2 - Trifluoromethyl-oxadiazole derivatives and their use in the treatment of disease. Google Patents.

-

Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PubMed Central. Available from: [Link]

-

Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. RSC Publishing. Available from: [Link]

-

A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds. ResearchGate. Available from: [Link]

-

(PDF) Chloroacetonitrile. ResearchGate. (2025-09-03). Available from: [Link]

-

Chloroacetonitrile | ClCH2CN | CID 7856. PubChem. Available from: [Link]

Sources

- 1. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 612511-96-3 | (5-Methyl-1,3,4-oxadiazol-2-YL)methanamine hydrochloride - Synblock [synblock.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. N-Hydroxyacetamidine | 22059-22-9 [chemicalbook.com]

- 7. WO2009058273A1 - Stabilization of hydroxylamine containing solutions and method for their preparation - Google Patents [patents.google.com]

- 8. N'-Hydroxyacetimidamide [myskinrecipes.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Workup [chem.rochester.edu]

- 12. ipbcams.ac.cn [ipbcams.ac.cn]

- 13. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride structure elucidation

An In-depth Technical Guide to the Structure Elucidation of (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine Hydrochloride

Authored by: A Senior Application Scientist

Preamble: The Imperative of Structural Certainty

In the realm of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate extensive biological, toxicological, and pharmacological data, leading to significant financial and temporal losses. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this compound, a heterocyclic amine of interest in medicinal chemistry.

Our approach is not merely a sequence of analytical techniques but a self-validating workflow. Each step is designed to generate data that corroborates or challenges the proposed structure, ensuring a robust and defensible final assignment. We will delve into the causality behind experimental choices, explaining not just what to do, but why a particular technique is chosen and how its data contributes to the final structural puzzle.

Initial Assessment and Physicochemical Characterization

Before engaging in complex spectroscopic analysis, foundational physicochemical data provides the initial constraints for the proposed structure.

| Property | Expected Value/Observation | Rationale & Significance |

| Molecular Formula | C₄H₈ClN₃O | Derived from the proposed structure. This is the primary hypothesis to be tested by High-Resolution Mass Spectrometry. |

| Molecular Weight | 149.58 g/mol | Calculated for the hydrochloride salt. Mass spectrometry will confirm the mass of the free base (113.06 g/mol ). |

| Appearance | White to off-white solid | Typical for small molecule hydrochloride salts. |

| Solubility | Soluble in water, DMSO, Methanol | The presence of the hydrochloride salt imparts polarity and aqueous solubility, which is critical for preparing samples for NMR and biological assays. |

The Elucidation Workflow: A Multi-Technique Approach

The core of structure elucidation lies in the synergistic use of multiple analytical techniques. No single method provides complete information. Instead, we use a layered approach where each technique provides a unique piece of the structural puzzle.

The logical flow of this process is depicted below. We start with mass spectrometry to confirm the molecular formula, then use infrared spectroscopy to identify key functional groups, and finally, employ nuclear magnetic resonance to map the precise connectivity of atoms.

Caption: The overall workflow for structure elucidation.

Mass Spectrometry: Confirming the Molecular Blueprint

Mass spectrometry (MS) is the first critical step. Its primary role is to confirm the molecular weight and, through high-resolution analysis, the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in a suitable solvent (e.g., methanol/water 50:50) to a final concentration of ~10 µg/mL.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion.

-

Analysis Mode: Operate in positive ion mode. The basic nitrogen of the methanamine group will readily accept a proton, forming the [M+H]⁺ ion.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated with a known standard to achieve mass accuracy below 5 ppm.

Expected Data & Interpretation

The key is to observe the mass of the free base, not the hydrochloride salt. The HCl is lost during the ESI process.

| Ion | Calculated m/z | Observed m/z (Example) | Mass Accuracy (ppm) | Interpretation |

| [M+H]⁺ | 114.0662 | 114.0665 | < 3 ppm | This peak corresponds to the protonated free base (C₄H₇N₃O + H⁺). Its accurate mass provides strong evidence for the elemental composition C₄H₈N₃O. |

The observation of a molecular ion with a mass-to-charge ratio (m/z) that matches the calculated value for the protonated molecule to within 5 ppm provides high confidence in the molecular formula.

Infrared Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within the molecule. It is an excellent, rapid technique for confirming the presence of key functional groups predicted by the proposed structure.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid powder directly onto the ATR crystal (typically diamond or germanium).

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan of the empty ATR crystal first.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

Expected Data & Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance for Structure Confirmation |

| ~3100-2800 | N-H stretch | Primary Amine Salt (-NH₃⁺) | A broad, strong absorption in this region is characteristic of the ammonium hydrochloride salt. |

| ~2950-2850 | C-H stretch | Methyl (CH₃) & Methylene (CH₂) | Confirms the presence of aliphatic C-H bonds. |

| ~1640 | C=N stretch | 1,2,4-Oxadiazole Ring | A key vibration confirming the presence of the heterocyclic ring's double bond. |

| ~1560 | N-H bend | Primary Amine Salt (-NH₃⁺) | Further evidence for the protonated amine group. |

| ~1250 | C-O stretch | 1,2,4-Oxadiazole Ring | Indicates the C-O single bond within the heterocyclic ring system. |

| ~1050 | N-O stretch | 1,2,4-Oxadiazole Ring | Confirms the N-O bond, a defining feature of the oxadiazole ring. |

The combination of these peaks provides a distinct fingerprint, confirming the presence of the ammonium salt, aliphatic portions, and the core oxadiazole ring structure.

Nuclear Magnetic Resonance: Mapping the Atomic Connectivity

NMR spectroscopy is the most powerful tool for structure elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this molecule, ¹H NMR, ¹³C NMR, and 2D NMR experiments (COSY, HSQC) are essential.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often a good choice for hydrochloride salts. The acidic proton of the -NH₃⁺ group will exchange with deuterium in D₂O and will not be observed.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a standard probe.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

-

2D NMR Acquisition: Perform standard COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to establish ¹H-¹H and ¹H-¹³C correlations, respectively.

Data Interpretation Logic

The interpretation of NMR data is a process of logical deduction. We predict the signals based on the proposed structure and match them to the observed spectrum.

Caption: Logical flow from structural fragments to expected NMR signals.

Expected ¹H and ¹³C NMR Data (in D₂O)

| Label | Structure Fragment | ¹H Shift (ppm), Multiplicity, Integration | ¹³C Shift (ppm) | Rationale & 2D Correlation |

| A | C H₃-C5 | ~2.7, singlet, 3H | ~12 | The methyl protons are isolated, hence a singlet. The chemical shift is typical for a methyl group on a heterocyclic ring. HSQC: This proton signal will correlate to the ~12 ppm carbon signal. |

| B | C3-C H₂-NH₃⁺ | ~4.4, singlet, 2H | ~35 | The methylene protons are adjacent to the electron-withdrawing oxadiazole ring and the ammonium group, shifting them downfield. They are isolated, appearing as a singlet. HSQC: This proton signal will correlate to the ~35 ppm carbon signal. |

| C | C3 -CH₂ | N/A | ~168 | This is a quaternary carbon of the oxadiazole ring, shifted downfield due to its position between two heteroatoms (N and O). It will not have a signal in the ¹H spectrum. |

| D | C 5-CH₃ | N/A | ~178 | This is the second quaternary carbon of the oxadiazole ring, also significantly downfield. |

Key Interpretive Points:

-

Singlets Only: The most striking feature of the ¹H NMR spectrum is the presence of only two signals, both singlets. This is because there are no protons on adjacent carbons, so no spin-spin coupling occurs. This lack of coupling is confirmed by the COSY experiment, which should show no cross-peaks.

-

Integration: The 3:2 ratio of the integrals for the signals at ~2.7 ppm and ~4.4 ppm is definitive proof of a methyl group and a methylene group, respectively.

-

Chemical Shifts: The downfield shifts of both the methylene protons (~4.4 ppm) and the oxadiazole carbons (~168 and ~178 ppm) are characteristic of electron-deficient heterocyclic systems.

-

HSQC: This 2D experiment is the final piece of the puzzle, unambiguously linking each proton signal to its directly attached carbon, confirming the CH₃ and CH₂ fragments.

Conclusion: A Self-Validating Structural Assignment

The structure of this compound is confirmed with high confidence through the congruent data from multiple, orthogonal analytical techniques.

-

HRMS confirmed the elemental composition (C₄H₈N₃O).

-

FT-IR confirmed the presence of the key functional groups: an ammonium salt (-NH₃⁺), aliphatic C-H bonds, and the C=N/C-O/N-O vibrations of the oxadiazole ring.

-

NMR Spectroscopy provided the definitive connectivity map. The number of signals, their chemical shifts, their integrations (in ¹H), and the lack of ¹H-¹H coupling, all perfectly match the proposed structure. 2D NMR (HSQC) linked the proton and carbon frameworks, leaving no ambiguity.

This systematic, multi-technique approach ensures the trustworthiness of the structural assignment, providing a solid foundation for all subsequent research and development activities involving this compound.

References

-

Title: Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of Proteins. Source: NIH National Library of Medicine URL: [Link]

-

Title: A Primer on Mass Spectrometry. Source: The American Society for Mass Spectrometry (ASMS) URL: [Link]

-

Title: Infrared Spectroscopy Absorption Table. Source: University of California, Los Angeles (UCLA) Chemistry Department URL: [Link]

-

Title: The synthesis and characterization of new 3,5-disubstituted 1,2,4-oxadiazole derivatives. Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

-

Title: 5.4: ¹H NMR Spectroscopy and Integration. Source: LibreTexts Chemistry URL: [Link]

-

Title: 13C NMR Chemical Shifts in Heterocyclic Compounds. Source: Magnetic Resonance in Chemistry URL: [Link]

An In-depth Technical Guide to (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine Hydrochloride: Synthesis, Properties, and Applications

A comprehensive resource for researchers, scientists, and drug development professionals on a promising heterocyclic building block.

Abstract

(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole motif is a well-established bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties. This technical guide provides a detailed overview of this compound, including its chemical identity, synthesis, physicochemical properties, safety and handling protocols, and its current and potential applications in the development of novel therapeutics.

Chemical Identity and Nomenclature

A critical aspect of handling and utilizing any chemical compound is the accurate identification through its Chemical Abstracts Service (CAS) number. For (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine and its hydrochloride salt, there can be some ambiguity in referencing.

-

CAS Number: The hydrochloride salt is specifically assigned CAS Number 1184986-84-2 [1][2].

-

Free Base CAS Number: The corresponding free base, (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine, has the CAS Number 54435-03-9 [3][4][5]. It is not uncommon for the hydrochloride salt to be referenced under the CAS number of its free base in some databases and by some suppliers[3][4].

For clarity and precision in research and documentation, it is recommended to use the specific CAS number for the hydrochloride salt (1184986-84-2) when referring to this form of the compound.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | (5-Methyl-1,2,4-oxadiazol-3-yl)methanaminium chloride |

| CAS Number | 1184986-84-2 |

| Molecular Formula | C₄H₈ClN₃O |

| Molecular Weight | 149.58 g/mol |

| Synonyms | C-(5-Methyl-[6][7]oxadiazol-3-yl)-methylamine hydrochloride |

Synthesis and Manufacturing

A plausible synthetic pathway involves the preparation of a key intermediate, 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole, followed by amination and salt formation.

2.1. Proposed Synthetic Pathway

Figure 2: Proposed synthetic workflow for this compound.

2.2. Experimental Protocol (Hypothetical)

The following protocol is a representative, field-proven methodology for the likely synthesis, grounded in established chemical principles for forming 1,2,4-oxadiazoles and subsequent amination reactions.

Step 1: Synthesis of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole (Intermediate 1)

-

Reaction Setup: To a solution of acetamidoxime in a suitable aprotic solvent (e.g., dichloromethane or toluene) in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine or pyridine.

-

Acylation: Cool the mixture in an ice bath and add chloroacetyl chloride dropwise while maintaining the temperature below 10 °C. The causality for this dropwise addition and cooling is to control the exothermic reaction and prevent the formation of side products.

-

Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The thermal conditions promote the intramolecular cyclization to form the 1,2,4-oxadiazole ring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole[][9].

Step 2: Synthesis of (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine (Intermediate 2)

-

Amination: The 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole is dissolved in a suitable solvent like ethanol or isopropanol. A source of ammonia, such as a solution of ammonia in methanol or ammonium hydroxide, is added in excess. The reaction is typically carried out in a sealed vessel at elevated temperatures to facilitate the nucleophilic substitution of the chloride. The use of a sealed vessel is crucial to prevent the escape of volatile ammonia and to build pressure, which accelerates the reaction.

-

Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), the solvent and excess ammonia are removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water to remove any inorganic salts. The organic layer is dried and concentrated to give the crude free base, (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine.

Step 3: Formation of this compound (Final Product)

-

Salt Formation: The crude free base is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate. A solution of hydrogen chloride in the same or a compatible solvent is then added dropwise with stirring. The hydrochloride salt, being less soluble in the non-polar solvent, will precipitate out of the solution. The choice of an anhydrous solvent is critical to prevent the introduction of water, which can affect the crystallinity and stability of the final salt[10].

-

Isolation and Drying: The precipitated solid is collected by filtration, washed with a small amount of the cold solvent to remove any unreacted starting material or impurities, and then dried under vacuum to yield this compound as a solid.

Physicochemical Properties and Characterization

While a comprehensive, publicly available dataset for the physical and chemical properties of this compound is limited, some key properties can be inferred from available data and the nature of the compound.

Table 2: Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Appearance | Solid | [11] |

| Molecular Weight | 149.58 g/mol | [6] |

| Molecular Formula | C₄H₈ClN₃O | [6] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | General knowledge of hydrochloride salts |

| Stability | The hydrochloride salt is expected to be more stable and less prone to degradation than the free base. | General knowledge of amine salts |

Spectroscopic Data:

-

¹H NMR: Signals corresponding to the methyl protons, the methylene protons adjacent to the amine and the oxadiazole ring, and the amine protons (which may be broad and exchangeable).

-

¹³C NMR: Resonances for the methyl carbon, the methylene carbon, and the two distinct carbons of the 1,2,4-oxadiazole ring.

-

IR Spectroscopy: Characteristic peaks for N-H stretching of the ammonium salt, C-H stretching, C=N stretching of the oxadiazole ring, and N-O stretching.

-

Mass Spectrometry: The mass spectrum would show the molecular ion of the free base upon loss of HCl.

Safety, Handling, and Storage

Based on available safety data sheets for this compound and structurally related compounds, the following safety precautions are recommended.

Hazard Identification:

-

GHS Classification: The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. It is also considered harmful if swallowed[7].

Table 3: GHS Hazard Statements

| Hazard Code | Statement |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood[3].

-

Personal Protective Equipment:

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory[7].

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place[12]. Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[3].

-

In Case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists[6].

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[7].

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a poison center or doctor[7].

Applications in Research and Drug Development

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical and pharmacokinetic properties. It often serves as a bioisosteric replacement for ester and amide functionalities, which can lead to improved metabolic stability and oral bioavailability of drug candidates[13][14].

While specific applications of this compound are not extensively documented in peer-reviewed literature, its structure suggests its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic activities.

Potential Therapeutic Areas:

The broader class of 1,2,4-oxadiazole derivatives has shown a wide range of biological activities, including:

-

Anticancer [15]

-

Anti-inflammatory [15]

-

Antiviral [13]

-

Antibacterial and Antifungal [13]

-

Neurological Disorders: Modulators of metabotropic glutamate receptors (mGluRs) containing the 1,2,4-oxadiazole core have been investigated for their potential in treating neurological and psychiatric disorders[16].

The primary amine group in this compound provides a key reactive handle for further chemical modifications, allowing for its incorporation into larger, more complex molecular architectures through reactions such as:

-

Amide bond formation

-

Reductive amination

-

Urea and thiourea formation

-

Sulfonamide synthesis

Figure 3: The role of this compound as a versatile building block in drug discovery.

Conclusion

This compound is a valuable chemical entity for researchers and drug development professionals. Its structural features, particularly the presence of the metabolically robust 1,2,4-oxadiazole ring and a reactive primary amine, make it an attractive starting material for the synthesis of novel compounds with diverse pharmacological potential. While detailed public data on its synthesis and specific applications are still emerging, the foundational knowledge of 1,2,4-oxadiazole chemistry provides a strong basis for its exploration in various therapeutic areas. Adherence to strict safety and handling protocols is essential when working with this compound. As research in medicinal chemistry continues to evolve, the utility of such well-designed heterocyclic building blocks is expected to grow, paving the way for the discovery of next-generation therapeutics.

References

- Angene Chemical. (2021, May 1). Safety Data Sheet: 1,2,4-Oxadiazole-3-methanamine, 5-methyl-, hydrochloride (1:1).

-

Matrix Scientific. Safety Data Sheet: C-(5-Methyl-[6][7]oxadiazol-3-yl)-methylamine hydrochloride.

-

PubChem. (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

- CymitQuimica. (2024, December 19). Safety Data Sheet: [(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride.

- Apollo Scientific. Safety Data Sheet: 5-Methyl-1,3,4-oxadiazol-2-ylamine.

- Gomha, S. M., et al. (2020). Synthesis of Novel 1,3,4-Oxadiazole Derivatives with Piperazine and Phenoxypropanol Functionalities. ACS Omega.

-

MySkinRecipes. 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole. Retrieved from [Link]

- Stankiewicz, A., et al. (2021). New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Zarei, M. (2021). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega.

- Fustero, S., et al. (2012). Reactions of 3-(p-substituted-phenyl)

-

Rasayan Journal of Chemistry. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][7] OXAZIN-4-YL) ACETATE DERIV.

- Google Patents. (2010).

- ResearchGate. (2018). 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine.

- ResearchGate. (2022). Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles.

- Beilstein Journals. (Year). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties.

- MDPI. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine.

- PubMed Central (PMC). (Year).

- Research and Reviews: Journal of Chemistry. (Year).

- Indian Journal of Pharmaceutical Education and Research. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.

- ResearchGate. (2023). Importance of oxadiazole motif in medicinal and pharmaceutical chemistry: Introduction.

- Oriental Journal of Chemistry. (Year). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole.

- ResearchGate. (2018). Synthesis of 1-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine 3.

- PubMed Central (PMC). (2023).

- Google Patents. (Year).

-

Organic Syntheses. Procedure for the Synthesis of Imidazole Derivatives. Retrieved from [Link]

- The Royal Society of Chemistry.

- The Royal Society of Chemistry.

- Research Results in Pharmacology. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide.

- Premix Group. (2023).

- AK Scientific, Inc. Safety Data Sheet: Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine.

- Sigma-Aldrich.

- Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.

- Sigma-Aldrich. 5-Methyl-1,2,4-oxadiazol-3-amine DiscoveryCPR 40483-47-4.

- PubChem. [(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride.

- PubChem. (5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride.

- Sigma-Aldrich. 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride AldrichCPR.

- Sigma-Aldrich. (5-benzyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride.

- Sigma-Aldrich. [5-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]METHANAMINE HYDROCHLORIDE AldrichCPR.

- AccelaChem. 1184986-84-2,this compound.

-

Acmec Biochemical. C-(5-Methyl-[6][7]oxadiazol-3-yl)-methylamine hydrochloride.

-

Matrix Scientific. C-(5-Methyl-[6][7]oxadiazol-3-yl)-methylaminehydrochloride.

- Smolecule. 5-(Chloromethyl)-3-[(methylthio)methyl]-1,2,4-oxadiazole.

- Inorganic Salts. 1184986-84-2 | this compound.

- Synblock. CAS 612511-96-3 | (5-Methyl-1,3,4-oxadiazol-2-YL)methanamine hydrochloride.

- BOC Sciences. CAS 1151513-25-5 1,2,4-Oxadiazole-3-methanamine, 5-[2-(phenylmethyl)-2H-indazol-3-yl].

Sources

- 1. Advantageous Product | Acmec [acmec.com.cn]

- 2. enamine.enamine.net [enamine.enamine.net]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. 1184986-84-2,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. mdpi.com [mdpi.com]

- 6. angenechemical.com [angenechemical.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 9. CAS 612511-96-3 | (5-Methyl-1,3,4-oxadiazol-2-YL)methanamine hydrochloride - Synblock [synblock.com]

- 10. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 11. (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine | C4H7N3O | CID 16767380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Technical Guide to the Physicochemical Properties of (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole motif is recognized as a versatile scaffold, often employed as a bioisosteric replacement for amide or ester functionalities, potentially enhancing pharmacokinetic and metabolic stability. This guide provides a detailed examination of the core physical and chemical properties of this compound. It outlines robust experimental protocols for its synthesis and characterization, offering insights into the scientific rationale behind these methodologies. This document is intended to serve as a valuable resource for researchers engaged in the development of novel therapeutics incorporating the 1,2,4-oxadiazole nucleus.

Chemical Identity and Molecular Structure

This compound is the hydrochloride salt of the parent compound (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine. The presence of the hydrochloride salt is crucial for improving the solubility and handling properties of the otherwise basic amine.

The molecular structure consists of a five-membered 1,2,4-oxadiazole ring substituted with a methyl group at the 5-position and a methanamine group at the 3-position. The aminomethyl side chain is protonated in the hydrochloride salt form.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | (5-methyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride | [1] |

| Molecular Formula | C₄H₈ClN₃O | Calculated |

| Molecular Weight | 149.58 g/mol | Calculated |

| Canonical SMILES | CC1=NC(=NO1)CN.Cl | [1] |

| InChI Key | KPBSGOLXLCARIL-UHFFFAOYSA-N | [1] |

| CAS Number | 54435-03-9 (free base) | [1] |

| Appearance | Expected to be a white to off-white solid | General knowledge of similar compounds |

| Melting Point | Not publicly available. Expected to be a sharp melting point characteristic of a crystalline solid. | N/A |

| Solubility | Expected to be soluble in water and polar protic solvents. | General knowledge of hydrochloride salts |

| pKa | Not publicly available. The primary amine is expected to have a pKa in the range of 8-10. | N/A |

Synthesis and Purification

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry. The most common and reliable method involves the cyclization of an O-acyl amidoxime intermediate. This approach offers high yields and regiochemical control.

Synthetic Pathway

A logical synthetic route to this compound is depicted below. The key steps involve the formation of an amidoxime, followed by acylation and subsequent cyclization to form the 1,2,4-oxadiazole ring. The final step is the deprotection of the amine and formation of the hydrochloride salt.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Acetamidoxime

-

To a solution of hydroxylamine hydrochloride (1.1 eq) in a suitable solvent (e.g., ethanol), add a base (e.g., sodium hydroxide, 1.1 eq) at 0 °C.

-

Add acetonitrile (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain crude acetamidoxime, which can be used in the next step without further purification.

Step 2: Acylation of Acetamidoxime

-

Dissolve acetamidoxime (1.0 eq) and Boc-glycine (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)).

-

Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq).

-

Stir the reaction at room temperature for 12-18 hours.

-

Monitor the formation of the O-acyl amidoxime intermediate by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 3: Cyclization to form the 1,2,4-Oxadiazole Ring

-

Upon completion of the acylation, the reaction mixture containing the O-acyl intermediate is heated to reflux (typically 80-120 °C) for 4-8 hours. Alternatively, a base such as triethylamine (TEA) can be added to facilitate cyclization at a lower temperature.

-

Monitor the formation of the Boc-protected 1,2,4-oxadiazole by TLC or LC-MS.

-

After cooling to room temperature, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 4: Deprotection of the Amine

-

Dissolve the purified Boc-protected compound in a suitable solvent (e.g., DCM or 1,4-dioxane).

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the removal of the Boc protecting group by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

Step 5: Hydrochloride Salt Formation and Purification

-

Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., methanol or ethanol).

-

Add a solution of HCl in a non-polar solvent (e.g., diethyl ether or 1,4-dioxane) dropwise until precipitation is complete.

-

Filter the resulting solid, wash with the non-polar solvent, and dry under vacuum to yield the final hydrochloride salt.

-

The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods.

Physicochemical Characterization

A thorough physicochemical characterization is essential to ensure the identity, purity, and stability of the compound.

Melting Point Determination

The melting point is a critical physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline compound.

Protocol:

-

Place a small amount of the dried this compound in a capillary tube.

-

Use a calibrated melting point apparatus.

-

Heat the sample at a slow rate (e.g., 1-2 °C/min) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is molten.

Solubility Assessment

The aqueous solubility of the hydrochloride salt is a key parameter for its potential use in biological assays and formulation development.

Protocol:

-

Prepare saturated solutions of the compound in various solvents (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol).

-

Equilibrate the solutions at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) with continuous agitation.

-

Centrifuge the samples to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

Acidity Constant (pKa) Determination

The pKa of the protonated primary amine is crucial for understanding its ionization state at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol:

-

Prepare a solution of the compound in water or a co-solvent system (if solubility is limited).

-

Perform a potentiometric titration by adding a standardized solution of a strong base (e.g., NaOH) in small increments.

-

Monitor the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Plot the pH versus the volume of titrant added.

-

The pKa can be determined from the midpoint of the titration curve.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

Expected ¹H NMR Spectral Features (in D₂O or DMSO-d₆):

-

A singlet corresponding to the methyl protons (CH₃) at the 5-position of the oxadiazole ring.

-

A singlet corresponding to the methylene protons (CH₂) of the methanamine group.

-

A broad singlet for the amine protons (NH₃⁺), which may exchange with D₂O.

Expected ¹³C NMR Spectral Features (in D₂O or DMSO-d₆):

-

A signal for the methyl carbon (CH₃).

-

A signal for the methylene carbon (CH₂).

-

Two distinct signals for the carbon atoms of the 1,2,4-oxadiazole ring (C3 and C5).

Protocol:

-

Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Assign the peaks based on their chemical shifts, integration values, and coupling patterns.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands (KBr pellet or ATR):

-

N-H stretching vibrations of the ammonium group (R-NH₃⁺) in the range of 2800-3200 cm⁻¹.

-

C-H stretching vibrations of the methyl and methylene groups around 2850-3000 cm⁻¹.

-

C=N stretching vibration of the oxadiazole ring around 1600-1650 cm⁻¹.

-

N-O stretching vibration of the oxadiazole ring.

Protocol:

-

Prepare the sample as a KBr pellet or place it directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum (Electrospray Ionization - ESI+):

-

The base peak should correspond to the molecular ion of the free base [M+H]⁺ (C₄H₈N₃O⁺) at m/z 114.07.

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into the mass spectrometer using an ESI source in positive ion mode.

-

Acquire the mass spectrum and identify the molecular ion peak.

Stability and Reactivity

Understanding the stability of the 1,2,4-oxadiazole ring is crucial for the handling, storage, and formulation of the compound.

Chemical Stability

The 1,2,4-oxadiazole ring is generally stable under neutral and acidic conditions. However, it can be susceptible to cleavage under strongly basic conditions. A study on a 1,2,4-oxadiazole derivative showed maximum stability in the pH range of 3-5.[2] At higher pH, nucleophilic attack on the ring can lead to degradation.[2]

Protocol for Stability Assessment:

-

Prepare solutions of the compound in buffers of different pH values (e.g., pH 2, 7, and 10).

-

Store the solutions at a controlled temperature (e.g., 40 °C).

-

At specified time points, withdraw aliquots and analyze the remaining concentration of the parent compound by a stability-indicating HPLC method.

-

Identify any degradation products by LC-MS.

Reactivity Profile

The primary amine group is the most reactive site for further chemical modifications, such as acylation, alkylation, or sulfonylation, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Conclusion

This technical guide provides a comprehensive overview of the key physical and chemical properties of this compound and outlines detailed experimental protocols for its synthesis and characterization. While some specific experimental data for this particular molecule are not publicly available, the provided methodologies, based on established principles of organic and medicinal chemistry, offer a robust framework for its preparation and evaluation. The insights into the stability and reactivity of the 1,2,4-oxadiazole core and the primary amine functionality will be valuable for researchers in the field of drug discovery and development.

References

-

Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. (2012). Journal of Pharmaceutical Sciences, 101(8), 2847-2858. [Link]

-

PubChem. (n.d.). (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride molecular weight

An In-depth Technical Guide to (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Introduction to a Privileged Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Regarded as a "privileged scaffold," its unique electronic properties and structural rigidity make it an effective bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles.[3] This guide provides a comprehensive technical overview of a specific, valuable building block: this compound.

This compound serves as a quintessential starting point for drug discovery campaigns, particularly in fragment-based approaches and library synthesis. Its structure combines the stable oxadiazole core with a reactive primary amine, enabling diverse downstream chemical modifications. This document is intended for researchers, medicinal chemists, and drug development professionals, providing detailed insights into the compound's properties, a robust synthesis protocol with mechanistic rationale, and its strategic application in modern therapeutic development.

Physicochemical and Structural Characterization

A precise understanding of a compound's fundamental properties is the bedrock of its application in research. This section details the key identifiers and structural features of this compound.

Molecular Identity

The core quantitative data for the title compound are summarized below. The molecular weight is calculated from the molecular formula of the free base (C₄H₇N₃O, MW: 113.12 g/mol ) and hydrochloric acid (HCl).[4]

| Parameter | Value | Source / Method |

| IUPAC Name | This compound | Nomenclature |

| Molecular Formula | C₄H₈ClN₃O | Calculation |

| Molecular Weight | 149.58 g/mol | Calculation |

| Canonical SMILES | CC1=NOC(=N1)CN.Cl | Structure |

| Free Base PubChem CID | 16767380 | [4] |

Structural Elucidation and Predicted Spectroscopic Signatures

The structure consists of a 1,2,4-oxadiazole ring substituted at the 5-position with a methyl group and at the 3-position with a methanamine group. In the hydrochloride salt, the primary amine is protonated to form an ammonium cation with a chloride counterion.

For verification, the following spectroscopic signatures are predicted:

-

¹H NMR: Key signals would include a singlet for the methyl protons (CH₃) around δ 2.4-2.6 ppm, a singlet for the methylene protons (CH₂) adjacent to the ammonium group around δ 4.0-4.3 ppm, and a broad singlet for the ammonium protons (NH₃⁺) which may vary in chemical shift depending on the solvent and concentration.

-

¹³C NMR: Expected signals include the methyl carbon (~10-15 ppm), the methylene carbon (~35-45 ppm), and two distinct signals for the oxadiazole ring carbons, typically in the aromatic region (~160-175 ppm).[5]

-

Mass Spectrometry (ESI+): The primary observed ion would be the molecular ion of the free base [M+H]⁺ at m/z 114.07.

Synthesis and Purification Protocol

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most reliably achieved through the cyclization of an amidoxime with an acylating agent.[2][6] The following protocol outlines a robust and logical pathway to the target compound.

Rationale for Synthetic Strategy

The chosen strategy involves a three-step process:

-

Amidoxime Formation: A nitrile is converted to the corresponding amidoxime using hydroxylamine. This step creates the N-C-N backbone required for heterocycle formation.

-

Cyclization and Acylation: The amidoxime is reacted with an acylating agent (acetic anhydride). This reaction proceeds via O-acylation followed by a dehydrative cyclization to form the stable 1,2,4-oxadiazole ring.

-

Deprotection and Salt Formation: A protecting group on the amine is removed, and the resulting free amine is treated with hydrochloric acid to yield the stable, crystalline hydrochloride salt, which is often easier to handle and purify than the free base.

Visualized Synthetic Workflow

Caption: Synthetic pathway for this compound.

Step-by-Step Synthesis Protocol

Materials: Boc-aminomethylnitrile, hydroxylamine hydrochloride, sodium bicarbonate, ethanol, acetic anhydride, hydrochloric acid (4M in 1,4-dioxane), ethyl acetate, hexane.

Step 1: Formation of (Z)-N'-hydroxy-2-((tert-butoxycarbonyl)amino)acetimidamide

-

To a solution of Boc-aminomethylnitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium bicarbonate (1.5 eq).

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting nitrile is consumed.

-

Causality: The base (sodium bicarbonate) neutralizes the HCl from hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile required for the addition to the nitrile.

-

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure. The resulting crude amidoxime intermediate is often used directly in the next step without further purification.

Step 2: Synthesis of tert-butyl ((5-methyl-1,2,4-oxadiazol-3-yl)methyl)carbamate

-

Dissolve the crude amidoxime from Step 1 in acetic anhydride (5-10 eq).

-

Heat the mixture to 100-120 °C for 2-3 hours. The acetic anhydride acts as both the acylating agent and the solvent.

-

Causality: High temperature promotes the O-acylation of the amidoxime followed by an irreversible dehydrative cyclization to form the aromatic oxadiazole ring.

-

-

Cool the reaction mixture and pour it carefully into ice-water to quench the excess acetic anhydride.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the Boc-protected intermediate as a solid or oil.

Step 3: Deprotection and Formation of the Hydrochloride Salt

-

Dissolve the purified Boc-protected compound from Step 2 in a minimal amount of a suitable solvent like ethyl acetate or methanol.

-

Add an excess of 4M HCl in 1,4-dioxane (5-10 eq) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 2-4 hours. A precipitate should form.

-

Causality: The strong acidic conditions cleave the tert-butoxycarbonyl (Boc) protecting group, releasing carbon dioxide and tert-butanol. The resulting free amine is immediately protonated by the excess HCl to form the hydrochloride salt.

-

-

Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound as a stable, crystalline solid.

Self-Validation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure it matches the expected structure and is free of intermediates or byproducts.

Application in Drug Development

This compound is not typically an active pharmaceutical ingredient itself but rather a versatile building block for constructing more complex molecules with therapeutic potential.

Role as a Bioisosteric Scaffold and Fragment

In medicinal chemistry, replacing metabolically labile groups like esters and amides is a common strategy to improve drug-like properties. The 1,2,4-oxadiazole ring is an excellent bioisostere for this purpose, offering enzymatic stability and a rigid conformation that can favorably position substituents for target binding.[3] The title compound, with its small size and reactive handle (the amine), is an ideal fragment for use in Fragment-Based Drug Discovery (FBDD). It can be used to probe pockets on a biological target, with subsequent chemical elaboration of the amine group to grow the fragment into a potent lead compound.

Hypothetical Screening and Development Workflow

A typical workflow for utilizing this compound in a drug discovery project would involve derivatization followed by a screening cascade to identify promising candidates.

Caption: A representative workflow for using the title compound in a drug discovery cascade.

Example Protocol: Primary Biochemical Kinase Assay

This protocol describes a generic assay to screen a library derived from the title compound against a protein kinase.

-

Library Preparation: Synthesize a library of amides by coupling the title compound with a diverse set of carboxylic acids. Dissolve each final compound in DMSO to create 10 mM stock solutions.

-

Assay Reaction:

-

In a 384-well plate, add the kinase, a suitable peptide substrate, and ATP (adenosine triphosphate) in an appropriate assay buffer.

-

Add the library compounds to a final concentration of 10 µM. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

-

Causality: The kinase will transfer a phosphate group from ATP to the substrate. An active inhibitor will block the kinase's active site, preventing this phosphorylation.

-

-

Detection:

-

Incubate the plate at room temperature for 60 minutes.

-

Add a detection reagent (e.g., an antibody that specifically recognizes the phosphorylated substrate, coupled to a fluorescent or luminescent reporter).

-

-

Data Analysis:

-

Read the plate on a suitable plate reader.

-

Calculate the percent inhibition for each compound relative to the controls. Compounds showing significant inhibition (e.g., >50%) are declared "hits" and advance to the next stage of testing.

-

Conclusion

This compound is a compound of significant strategic value for chemical biology and drug discovery. Its calculated molecular weight of 149.58 g/mol , combined with a stable heterocyclic core and a versatile primary amine, makes it an excellent scaffold for building focused compound libraries. The synthetic protocols provided herein are robust and mechanistically sound, enabling its reliable production. By leveraging this building block in thoughtfully designed screening cascades, researchers are well-equipped to explore new chemical space and develop novel therapeutic agents for a wide range of diseases.

References

-

PubChem. (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine. National Center for Biotechnology Information. [Link]

-

PubChem. (5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. [(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride. National Center for Biotechnology Information. [Link]

-

Sheremetev, A. B., et al. (2018). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. [Link]

-

Gomha, S. M., et al. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry. [Link]

-

ResearchGate. (2018). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. [Link]

-

Creative Biolabs. 1,2,4-Oxadiazole-3-methanamine, 5-[2-(phenylmethyl)-2H-indazol-3-yl]-. [Link]

-

PubChem. 5-Methyl-1,3,4-oxadiazol-2-amine. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of trans-5-Methyl-3-p-aminostyryl-1,2,4-oxadiazole. [Link]

-

Głowacka, I. E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(22), 5466. [Link]

-

ResearchGate. (2000). Synthesis of 1,2,4-oxadiazoles (a review). [Link]

-

Rasayan Journal of Chemistry. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][4] OXAZIN-4-YL) ACETATE DERIV. [Link]

Sources

- 1. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine | C4H7N3O | CID 16767380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Versatile Scaffold: A Technical Guide to the Biological Activities of 1,2,4-Oxadiazole Derivatives

Introduction: The Privileged 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole, a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its significance stems from its role as a bioisostere for amide and ester functionalities, offering enhanced metabolic stability and favorable pharmacokinetic properties.[1][3] This unique characteristic, coupled with its ability to engage in hydrogen bond interactions with various biological targets, has propelled the development of a diverse array of 1,2,4-oxadiazole derivatives with a broad spectrum of pharmacological activities.[3][4] This guide provides an in-depth exploration of the multifaceted biological activities of these compounds, offering insights into their mechanisms of action, experimental validation protocols, and therapeutic potential for researchers, scientists, and drug development professionals.

Anticancer Activity: A Dominant Therapeutic Pursuit

The quest for novel anticancer agents has extensively featured 1,2,4-oxadiazole derivatives, which have demonstrated significant cytotoxicity against a multitude of cancer cell lines.[5][6][7] Their anticancer effects are often attributed to the inhibition of crucial enzymes and growth factors involved in tumor progression.[6]

Mechanism of Action: Targeting Key Oncogenic Pathways

A primary mechanism underlying the anticancer activity of 1,2,4-oxadiazole derivatives is the induction of apoptosis.[8] Certain derivatives have been identified as potent activators of caspase-3, a key executioner enzyme in the apoptotic cascade.[8] Molecular docking studies have revealed that these compounds can bind to the active site of caspase-3, instigating a conformational change that triggers its activation and subsequent apoptosis of cancer cells.[8]

Furthermore, 1,2,4-oxadiazole-based compounds have been developed as inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR), which are pivotal in cell signaling and are frequently dysregulated in cancer.[9][10] By blocking the activity of these kinases, these derivatives can effectively halt the uncontrolled proliferation of cancer cells. Another important target is carbonic anhydrase IX (CAIX), an enzyme overexpressed in many tumors and associated with tumor progression and metastasis.[7]

Experimental Workflow: In Vitro Cytotoxicity Assessment using MTT Assay

A standard and reliable method to evaluate the anticancer potential of 1,2,4-oxadiazole derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay quantifies the metabolic activity of living cells, providing a measure of cell viability and, consequently, the cytotoxic effects of a test compound.

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Detailed Protocol for MTT Assay:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Etoposide or Doxorubicin).[5][11]

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2 to 4 hours.

-

Formazan Solubilization: Aspirate the medium containing MTT and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting the percentage of cell viability against the compound concentration.[5]

Quantitative Data: Anticancer Activity of 1,2,4-Oxadiazole Derivatives

The following table summarizes the IC50 values of selected 1,2,4-oxadiazole derivatives against various cancer cell lines, demonstrating their potent anticancer activity.